2-Amino-2-(pyridin-4-yl)acetonitrile
Overview
Description
2-Amino-2-(pyridin-4-yl)acetonitrile is a chemical compound that belongs to the class of organic compounds known as nitriles. It features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a nitrile group attached to the second carbon atom of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
From Pyridine Derivatives: One common synthetic route involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and nitrile groups. For example, 4-chloropyridine can be reacted with ammonia and a cyanide source to yield this compound.
From Amino Acids: Another approach is the conversion of amino acids, such as alanine, into the desired compound through a series of reactions involving protection, activation, and substitution steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in achieving efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of 2-amino-2-(pyridin-4-yl)ethanamine.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-amino-2-(pyridin-4-yl)ethanamine.
Substitution: A variety of pyridine derivatives with different substituents.
Scientific Research Applications
2-Amino-2-(pyridin-4-yl)acetonitrile has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting bacterial infections and inflammation.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
2-Amino-2-(pyridin-4-yl)acetonitrile is similar to other pyridine derivatives, such as 2-amino-2-(pyridin-2-yl)acetonitrile and 2-amino-2-(pyridin-3-yl)acetonitrile. These compounds share the pyridine ring structure but differ in the position of the amino and nitrile groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Comparison with Similar Compounds
2-Amino-2-(pyridin-2-yl)acetonitrile
2-Amino-2-(pyridin-3-yl)acetonitrile
2-Amino-4-(pyridin-4-yl)butanenitrile
Properties
IUPAC Name |
2-amino-2-pyridin-4-ylacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-7(9)6-1-3-10-4-2-6/h1-4,7H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJAJDJDXTMRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305925 | |
Record name | α-Amino-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99233-23-5 | |
Record name | α-Amino-4-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99233-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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